Propan-2-yl 3-fluoroprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 3-fluoroprop-2-enoate is an organic compound with the molecular formula C6H9FO2. It is an ester derived from 3-fluoroprop-2-enoic acid and isopropanol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propan-2-yl 3-fluoroprop-2-enoate can be synthesized through the esterification of 3-fluoroprop-2-enoic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl 3-fluoroprop-2-enoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 3-fluoroprop-2-enoic acid and isopropanol.
Reduction: It can be reduced to form the corresponding alcohol, 3-fluoropropanol, using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 3-fluoroprop-2-enoic acid and isopropanol.
Reduction: 3-fluoropropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl 3-fluoroprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive fluorine atom.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of propan-2-yl 3-fluoroprop-2-enoate involves its reactivity due to the presence of the fluorine atom and the ester functional group. The fluorine atom can participate in various substitution reactions, while the ester group can undergo hydrolysis and reduction. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propan-2-yl prop-2-enoate: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
Ethyl 3-fluoroprop-2-enoate: Similar structure but with an ethyl group instead of an isopropyl group, affecting its physical properties and reactivity.
Methyl 3-fluoroprop-2-enoate: Another similar compound with a methyl group, used in different synthetic applications.
Uniqueness
Propan-2-yl 3-fluoroprop-2-enoate is unique due to the combination of the isopropyl ester and the fluorine atom. This combination imparts specific reactivity and physical properties, making it valuable in applications where both ester and fluorine functionalities are desired .
Eigenschaften
CAS-Nummer |
92593-13-0 |
---|---|
Molekularformel |
C6H9FO2 |
Molekulargewicht |
132.13 g/mol |
IUPAC-Name |
propan-2-yl 3-fluoroprop-2-enoate |
InChI |
InChI=1S/C6H9FO2/c1-5(2)9-6(8)3-4-7/h3-5H,1-2H3 |
InChI-Schlüssel |
SWDCCNKPSXTSQD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C=CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.